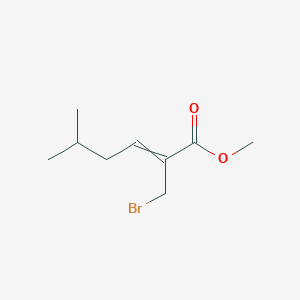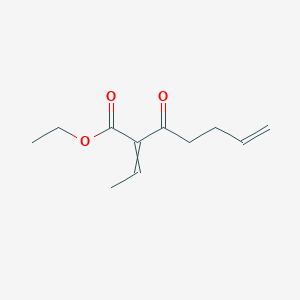
Ethyl 2-ethylidene-3-oxohept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethylidene-3-oxohept-6-enoate is a chemical compound with the molecular formula C₁₀H₁₄O₃ It is known for its unique structure, which includes an ethylidene group and a keto group on a heptenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylidene-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxohept-6-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-ethylidene-3-oxohept-6-enoate exerts its effects involves its ability to participate in various chemical reactions. The ethylidene group can act as an electrophile, while the keto group can undergo nucleophilic attack. These properties enable the compound to interact with molecular targets and pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxohept-6-enoate: This compound shares a similar backbone but lacks the ethylidene group.
Ethyl 2-oxohept-6-enoate: Another related compound, differing in the position and nature of the functional groups.
Uniqueness
Ethyl 2-ethylidene-3-oxohept-6-enoate is unique due to the presence of both an ethylidene group and a keto group on the heptenoate backbone
Properties
CAS No. |
918150-65-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxohept-6-enoate |
InChI |
InChI=1S/C11H16O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h4-5H,1,6-8H2,2-3H3 |
InChI Key |
FDFJITIHYKYRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


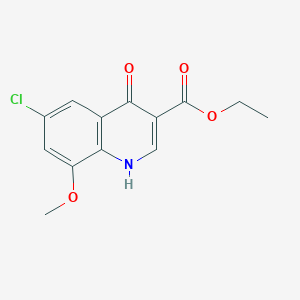

![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)


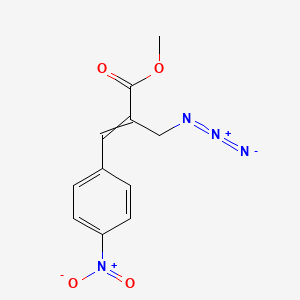
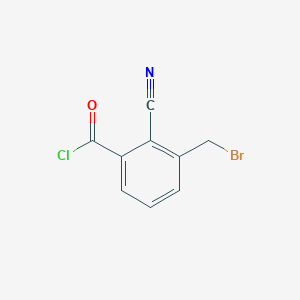
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
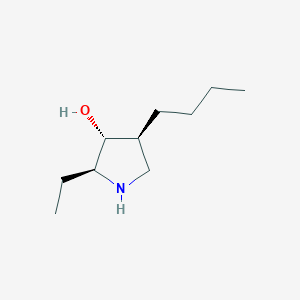
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)

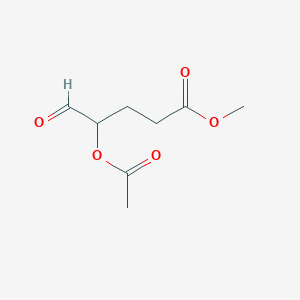
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
